3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-phenyl-, diethyl ester
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Overview
Description
3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, methyl, and phenyl groups. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or methanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: The compound can act as a hydrogen donor in reductive amination and conjugate reduction reactions.
Substitution: It can undergo substitution reactions, particularly at the methyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with various molecular targets. It can act as a hydrogen donor in reductive amination, facilitating the reduction of imines to amines . Additionally, it can inhibit heme synthesis and prevent the induction of hepatic heme oxygenase-1 .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C20H25NO4 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
diethyl 1,2,6-trimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO4/c1-6-24-19(22)16-13(3)21(5)14(4)17(20(23)25-7-2)18(16)15-11-9-8-10-12-15/h8-12,18H,6-7H2,1-5H3 |
InChI Key |
ULYPIXORALMQAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C)C |
Origin of Product |
United States |
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